cis-11-Eicosenamide (CAS 10436-08-5), commonly known as gondoamide, is a C20 monounsaturated primary fatty acid amide. In industrial procurement, it is primarily valued as a high-performance slip and anti-blocking agent for polyolefin films, bridging the critical performance gap between the fast-blooming but thermally sensitive oleamide (C18) and the highly stable but slow-blooming erucamide (C22) [1]. Featuring a cis-double bond at the 11th carbon position, this compound exhibits a highly specific surface migration profile that lowers the coefficient of friction (CoF) on polymer surfaces without excessive high-temperature volatilization. Beyond polymer processing, it is increasingly utilized in specialized marine antifouling coatings and as a precision reference standard for extractables and leachables (E&L) testing in food contact materials[2].
Substituting cis-11-Eicosenamide with more common in-class alternatives like oleamide or erucamide often leads to process failures or suboptimal production timelines[1]. Oleamide migrates rapidly to the polymer surface but lacks the thermal stability required for high-temperature extrusion, often resulting in thermal degradation, die-lip build-up, and polymer yellowing[2]. Conversely, erucamide offers excellent high-temperature stability but migrates too slowly, causing costly delays in downstream converting operations such as printing, sealing, or winding [1]. cis-11-Eicosenamide provides an exact intermediate chain length (C20) that resists thermal degradation at medium-high processing temperatures while achieving equilibrium slip properties significantly faster than erucamide, making it strictly non-interchangeable for time-sensitive, high-throughput packaging lines.
Thermogravimetric analysis (TGA) principles applied to fatty amides demonstrate that the C20 cis-11-Eicosenamide exhibits a 5% weight loss onset at approximately 245°C, compared to 220°C for the shorter C18 analog oleamide [1]. This 25°C increase in thermal stability prevents volatilization, die lip build-up, and polymer yellowing during medium-high temperature polyolefin extrusion processes where oleamide would typically degrade.
| Evidence Dimension | Onset of thermal degradation (5% weight loss) |
| Target Compound Data | ~245°C |
| Comparator Or Baseline | Oleamide (~220°C) |
| Quantified Difference | +25°C higher thermal stability |
| Conditions | TGA under nitrogen atmosphere, simulated extrusion conditions |
Enables manufacturers to process films at higher temperatures without sacrificing the slip agent to thermal degradation or causing aesthetic defects.
In polyolefin film applications, the C20 chain of cis-11-Eicosenamide allows it to migrate to the polymer surface and reach an equilibrium Coefficient of Friction (CoF) of <0.20 in approximately 72 hours. In contrast, the longer C22 chain of erucamide requires up to 120 hours to reach the same equilibrium state [1]. This represents a 40% reduction in required blooming time, optimizing the balance between stability and migration speed.
| Evidence Dimension | Time to equilibrium CoF (<0.20) |
| Target Compound Data | ~72 hours |
| Comparator Or Baseline | Erucamide (~120 hours) |
| Quantified Difference | 40% faster surface migration |
| Conditions | Polypropylene film, 1000-1500 ppm loading, ambient storage |
Reduces warehouse holding times by allowing freshly extruded films to be processed, printed, and converted days earlier than erucamide-modified films.
The incorporation of cis-11-Eicosenamide at a standard loading of 1500 ppm in virgin polypropylene (PP) films reduces the kinetic coefficient of friction from a baseline of 0.60 (no slip agent) to approximately 0.15 [1]. This high-slip state is essential for preventing film blocking and ensuring smooth runnability on high-speed packaging machinery, performing on par with leading commercial slip agents but with an optimized migration timeline.
| Evidence Dimension | Kinetic Coefficient of Friction (CoF) |
| Target Compound Data | ~0.15 |
| Comparator Or Baseline | Unmodified PP film (~0.60) |
| Quantified Difference | 75% reduction in surface friction |
| Conditions | ASTM D1894 testing on PP films at 1500 ppm loading |
Ensures that packaging films do not stick together, drastically reducing machine jamming and material waste in high-speed converting lines.
As a recognized Non-Intentionally Added Substance (NIAS) and slip agent degradant, cis-11-Eicosenamide is a critical analytical reference standard. Its exact mass (m/z 309.303) and specific collision cross-section (CCS) values allow for the precise differentiation of C20 amides from C18 (oleamide) and C22 (erucamide) interferences in UPLC-IMS-QTOF analysis of food packaging migrates [1]. This exact structural matching is impossible to achieve using generic fatty amide mixtures [2].
| Evidence Dimension | Mass Spectrometric Resolution (m/z) |
| Target Compound Data | m/z 309.303 (C20H39NO) |
| Comparator Or Baseline | Oleamide (m/z 281.27) / Erucamide (m/z 337.33) |
| Quantified Difference | Clear m/z separation of 28 Da per C2 unit |
| Conditions | UPLC-IMS-QTOF screening of food simulant extracts |
Provides analytical laboratories with the exact standard needed to quantify packaging migration and ensure compliance with strict European (EU 10/2011) FCM regulations.
cis-11-Eicosenamide is the ideal choice for polyolefin film extrusion where manufacturers need a faster blooming slip agent than erucamide to accelerate converting operations, but require higher thermal stability than oleamide can provide during the high-temperature extrusion process [1].
Essential for quality control and regulatory laboratories that must quantify specific fatty amide slip agents and their degradation products (NIAS) in migration studies using UPLC-MS/QTOF to comply with EU 10/2011 regulations[2].
Utilized by developers of marine paints and coatings who require a surface-active, exudating amide to reduce hydrodynamic drag and deter the settlement of diatoms and biofilms without relying on heavy metals or highly toxic biocides [3].
Applied in specialized polymer formulations requiring an internal lubricant that provides a balanced release profile during injection molding, effectively reducing mold release force and cycle times without causing surface defects [1].